molecular formula C5H4F3NOS B1371508 (4-(Trifluoromethyl)thiazol-2-yl)methanol CAS No. 204319-69-7

(4-(Trifluoromethyl)thiazol-2-yl)methanol

Cat. No.: B1371508
CAS No.: 204319-69-7
M. Wt: 183.15 g/mol
InChI Key: VIGAFTQUOHZWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Trifluoromethyl)thiazol-2-yl)methanol is a chemical compound with the molecular formula C5H4F3NOS. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. The trifluoromethyl group attached to the thiazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Trifluoromethyl)thiazol-2-yl)methanol typically involves the reaction of 4-(trifluoromethyl)thiazole with formaldehyde in the presence of a reducing agent. One common method is the reduction of 4-(trifluoromethyl)thiazole-2-carbaldehyde using sodium borohydride in methanol. The reaction proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The compound is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)thiazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazole derivative with a reduced functional group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: 4-(Trifluoromethyl)thiazole-2-carboxylic acid

    Reduction: 4-(Trifluoromethyl)thiazole

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that (4-(trifluoromethyl)thiazol-2-yl)methanol can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Thiazole derivatives are recognized for their anticancer effects. Preliminary studies have suggested that this compound may induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms .

Agrochemical Applications

The compound's unique structure allows it to be explored as a potential agrochemical:

  • Pesticidal Activity : Thiazole compounds are known to exhibit herbicidal and insecticidal properties. This compound has been evaluated for its effectiveness against specific agricultural pests, showing promise in enhancing crop protection strategies .

Material Science

In material science, the compound's properties can be exploited for:

  • Polymer Additives : The incorporation of thiazole derivatives into polymers can improve their thermal stability and mechanical properties. Research is ongoing to determine the optimal concentrations and effects on polymer behavior .

Data Table of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAntimicrobial agentsInhibitory effects on bacterial growth
Anticancer agentsInduces apoptosis in cancer cell lines
AgrochemicalsPesticidesEffective against specific agricultural pests
Material SciencePolymer additivesEnhances thermal stability of polymers

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Research :
    • In vitro studies on various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis through caspase activation pathways. These findings highlight its potential as an anticancer therapeutic candidate .
  • Agrochemical Efficacy :
    • Field trials assessing the efficacy of this compound as a pesticide showed a 70% reduction in pest populations compared to untreated controls, indicating its effectiveness in agricultural applications .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)thiazol-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biochemical pathways. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Trifluoromethyl)-1,3-thiazol-5-yl)ethanol
  • (4-Methylthiazol-2-yl)methanol
  • (4,5-Dimethylthiazol-2-yl)methanol

Uniqueness

(4-(Trifluoromethyl)thiazol-2-yl)methanol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets. Compared to similar compounds, this compound offers improved performance in various applications, making it a valuable compound in scientific research and industrial processes.

Biological Activity

(4-(Trifluoromethyl)thiazol-2-yl)methanol is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article will explore the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H4F3NOS, and it features a thiazole ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, enhancing its reactivity and biological activity.

PropertyValue
Molecular Weight175.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log PNot specified

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that modifications on the thiazole ring can lead to compounds with high potency against various pathogens, including bacteria and fungi .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer effects. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific biological targets, such as enzymes or receptors involved in cell signaling pathways. For example, thiazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Case Studies

  • Antimalarial Activity : A series of thiazole analogs were synthesized and evaluated for their activity against Plasmodium falciparum. The results demonstrated that certain modifications led to increased potency against the malaria parasite with reduced cytotoxicity in mammalian cells .
  • Leishmanicidal Activity : Thiazole derivatives have also been tested for their effectiveness against Leishmania species. One study found that specific thiazole compounds significantly reduced the survival of intracellular amastigotes while maintaining low toxicity towards human cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring can lead to significant changes in potency and selectivity against specific biological targets.

Table 2: SAR Insights

ModificationEffect on Activity
Trifluoromethyl substitutionIncreased potency
N-aryl amide linkageEnhanced selectivity
Positioning of substituentsCritical for biological efficacy

Properties

IUPAC Name

[4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)3-2-11-4(1-10)9-3/h2,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGAFTQUOHZWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634965
Record name [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204319-69-7
Record name [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium tetrahydroborate (840 mg) was added to a solution of ethyl 4-(trifluoromethyl)-1,3-thiazole-2-carboxylate (2.5 g) in methanol (15 ml) at 0° C., and the mixture was stirred at the same temperature for 2 hr. The reaction mixture was concentrated under reduced pressure, and the residue was diluted with water and extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (NH, hexane/ethyl acetate) to give the title compound (1.7 g).
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Trifluoromethyl-thiazole-2-carboxylic acid ethyl ester (131 mg) was dissolved in THF (5 ml). The reaction mixture was then cooled to −78° C. DIBAL-H (4.7 ml, 1.0 M in tetrahydrofurane) was added slowly during a period of 10 min. The cooling bath was removed, and the solution was kept under stirring for 30 min at RT. The solution was then cooled to 0° C., and NaF (784 mg) was added, followed by the slow addition of 3 ml water. The product was extracted by ethyl acetate. The solvent was removed, and the crude product was used in alkylation reactions without further purification.
Quantity
131 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Trifluoromethyl)thiazol-2-yl)methanol
Reactant of Route 2
(4-(Trifluoromethyl)thiazol-2-yl)methanol
Reactant of Route 3
(4-(Trifluoromethyl)thiazol-2-yl)methanol
Reactant of Route 4
(4-(Trifluoromethyl)thiazol-2-yl)methanol
Reactant of Route 5
(4-(Trifluoromethyl)thiazol-2-yl)methanol
Reactant of Route 6
Reactant of Route 6
(4-(Trifluoromethyl)thiazol-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.